molecular formula C12H13NO2S B1486488 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1048468-39-8

4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B1486488
CAS RN: 1048468-39-8
M. Wt: 235.3 g/mol
InChI Key: IXFSGYJYYJIUGG-UHFFFAOYSA-N
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Description

“4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound with the molecular weight of 221.28 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of related compounds involves the annulation of a pyrrole ring to a thiophene derivative . The reaction of ester with aqueous EtNH2 has been used for the synthesis of ethylamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO2S/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The IR spectrum, NMR spectrum, and mass spectrum provide more detailed information about its physical and chemical properties .

Scientific Research Applications

Antiviral Activity

Thieno[3,2-b]pyrrole-5-carboxamides, which include this compound, have shown strong activity against the hepatitis C virus . They are a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of the hepatitis C virus . They also inhibit CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .

Oncology Research

Thienopyrrole compounds, including this one, have been found to inhibit KDM1A and LSD1 demethylases, which regulate DNA methylation . The balance of N-methylation extent in histones is one of the key factors in the regulation of gene transcription . The activity of demethylases is elevated in many types of cancer cells, and therefore, KDM1 inhibitors have been identified as new targets for anticancer therapy .

Synthesis of New Thienopyrroles

This compound is used in the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties . The starting materials for these syntheses were previously prepared N-substituted thienopyrrolecarboxylate esters .

Inhibition of Alphaviruses

Compounds with a thieno[3,2-b]pyrrole skeleton, such as this one, have been found to inhibit alphaviruses, such as the chikungunya virus . They exhibit a broad spectrum of antiviral activity .

Medicinal Chemistry

Thieno[3,2-b]pyrrole-5-carboxamides have attracted significant attention over recent years due to the discovery of new types of activity for specific representatives in this series of compounds .

Chemical Synthesis

This compound is used in chemical synthesis, particularly in the cyclization modes of a glycine-derived enamino amide .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Thieno[3,2-b]pyrrolecarboxamides have attracted significant attention due to the discovery of new types of activity for specific representatives in this series of compounds . Future research could focus on the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties .

properties

IUPAC Name

4-(cyclopropylmethyl)-2-methylthieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-7-4-9-11(16-7)5-10(12(14)15)13(9)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFSGYJYYJIUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(N2CC3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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